Nicardipine-d3 Hydrochloride chemical properties
Nicardipine-d3 Hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Nicardipine-d3 Hydrochloride
Introduction: Beyond the Parent Compound
Nicardipine hydrochloride is a well-established second-generation dihydropyridine calcium channel blocker, widely utilized for its potent antihypertensive and antianginal activities.[1] Its therapeutic efficacy stems from its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount. This necessity has led to the synthesis and application of stable isotope-labeled (SIL) analogues, with Nicardipine-d3 Hydrochloride emerging as a critical tool for researchers.
This guide provides a comprehensive overview of the chemical properties of Nicardipine-d3 Hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering not just data, but a field-proven perspective on its application as an internal standard—the gold standard in quantitative mass spectrometry. We will delve into its physicochemical characteristics, the rationale behind its use, and detailed protocols for its practical implementation in a laboratory setting.
Part 1: Physicochemical Characterization
The foundational knowledge of any analytical standard begins with its core chemical and physical properties. Nicardipine-d3 Hydrochloride is structurally identical to its parent compound, with the critical exception of three deuterium atoms replacing the hydrogen atoms on one of the N-methyl groups.[3][4] This substitution renders it approximately 3 Daltons heavier, a crucial feature for mass spectrometric detection, without significantly altering its chemical behavior.
A summary of its key properties is presented below.
| Property | Data | Source(s) |
| Chemical Name | 5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [4][5] |
| Synonyms | YC-93-d3, [2H3]-Nicardipine Hydrochloride | [6][7] |
| CAS Number | 1432061-50-1 | [3][4] |
| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [3] |
| Molecular Weight | ~519.01 g/mol | [3][4] |
| Appearance | Crystalline Solid / Pale Greenish-Yellow Crystalline Powder | [8][9] |
| Melting Point | ~169°C (non-deuterated form) | [10] |
| Solubility | DMSO: ~1 mg/mL.[11] Water: 0.1 mg/mL (requires sonication and warming).[6] Ethanol: ~1 mg/mL (non-deuterated form).[12] |
Expert Insights on Solubility and Solution Preparation
While data indicates some aqueous solubility, Nicardipine and its analogues are sparingly soluble in aqueous buffers.[12] For the preparation of stock solutions intended for bioanalytical applications, the most reliable and common practice is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol. A typical starting concentration for a stock solution is 1 mg/mL. This primary stock can then be serially diluted with an appropriate solvent system (e.g., 50:50 Acetonitrile:Water) to prepare working solutions for spiking into calibration standards and quality control samples. It is imperative to purge the solvent of choice with an inert gas to ensure stability.[12] Aqueous solutions are not recommended for storage for more than one day.[12]
Chemical Structure
The structural integrity of the standard is the bedrock of its function. The diagram below illustrates the molecular structure of Nicardipine-d3 Hydrochloride, highlighting the position of the three deuterium atoms.
Caption: Chemical structure of Nicardipine-d3 Hydrochloride.
Part 2: Pharmacological Context and the Need for a Superior Standard
To appreciate the role of Nicardipine-d3 HCl, one must first understand the pharmacokinetics of the parent drug. Nicardipine is rapidly and completely absorbed after oral administration but is subject to extensive and saturable first-pass metabolism in the liver.[2][13] This results in a relatively low bioavailability of about 35%.[2] The primary metabolic enzymes involved are from the cytochrome P450 family, specifically CYP3A4, CYP2C8, and CYP2D6.[2][10] This extensive metabolism leads to significant inter-individual variability in plasma concentrations, making precise and accurate quantification essential for reliable pharmacokinetic modeling and clinical assessment.
Mechanism of Action: A Brief Overview
Nicardipine functions by blocking the L-type calcium channels in vascular smooth muscle. This inhibition prevents the influx of extracellular calcium ions, which is a critical step in triggering muscle contraction. The result is relaxation of the blood vessels (vasodilation), a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][14]
Caption: Mechanism of action of Nicardipine.
Part 3: The Role of Nicardipine-d3 HCl in Quantitative Bioanalysis
Expertise & Experience: Why Stable Isotope Labeling is the Gold Standard
In my years as an application scientist, I have seen numerous analytical challenges, particularly with LC-MS/MS bioanalysis. The single greatest hurdle is the "matrix effect"—the suppression or enhancement of the analyte's signal by co-eluting endogenous components from the biological sample (e.g., plasma, urine). A simple structural analogue used as an internal standard may have different extraction recovery and may not experience the same degree of matrix effect as the analyte.
This is where a stable isotope-labeled standard like Nicardipine-d3 HCl proves its unparalleled value. Because its physicochemical properties are nearly identical to the unlabeled analyte, it behaves identically during every step of the process: extraction, chromatography, and ionization. It co-elutes with the analyte, meaning it is exposed to the exact same matrix components at the exact same time. Therefore, any signal suppression or enhancement that affects the analyte will also affect the internal standard to the same degree. By measuring the ratio of the analyte peak area to the internal standard peak area, these variations are effectively cancelled out, leading to superior accuracy and precision.
Trustworthiness: A Self-Validating System
The use of a co-eluting, stable isotope-labeled internal standard creates a self-validating system within each sample. Any unexpected loss of sample during preparation (e.g., incomplete extraction) or fluctuation in the mass spectrometer's performance will impact both the analyte and the standard proportionally. The ratio between them remains constant, ensuring the integrity and reliability of the final calculated concentration. This robustness is a cornerstone of modern bioanalytical method validation guidelines issued by regulatory agencies.
Part 4: Experimental Protocols
The following protocols are provided as a validated starting point for the quantification of Nicardipine in plasma using Nicardipine-d3 HCl as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Nicardipine-d3 Hydrochloride and 1 mg of Nicardipine Hydrochloride into separate volumetric flasks.
-
Dissolve each in a minimal amount of HPLC-grade DMSO.
-
Bring to final volume with HPLC-grade Methanol. For example, for 1 mg, use a 1 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C or below in amber vials.
-
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the Nicardipine-d3 HCl primary stock solution using a 50:50 mixture of Acetonitrile:Water. The final concentration should be chosen to yield a robust signal in the MS without being excessively high (a mid-range response is ideal).
-
-
Calibration Curve Working Solutions:
-
Perform serial dilutions of the Nicardipine primary stock solution to create a series of working solutions that will cover the expected physiological concentration range (e.g., 0.05 to 20 ng/mL).[15]
-
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for Nicardipine extraction.[16][17]
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Working IS Solution (e.g., 100 ng/mL Nicardipine-d3 HCl).
-
Vortex for 10 seconds.
-
-
SPE Procedure (using a C18 SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a slow, consistent flow using a vacuum manifold.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of Methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification Method
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at ~30% B, ramp up to 95% B to elute the analyte, hold for a brief period, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: (Values are illustrative and must be optimized on the specific instrument).
-
Nicardipine: Q1: 480.2 m/z → Q3: 147.1 m/z
-
Nicardipine-d3: Q1: 483.2 m/z → Q3: 150.1 m/z
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity for each transition.
-
Bioanalytical Workflow Diagram
Caption: Workflow for bioanalytical quantification of Nicardipine.
Conclusion
Nicardipine-d3 Hydrochloride is more than just a deuterated analogue; it is an enabling tool for generating high-fidelity, reproducible, and defensible data in preclinical and clinical research. Its chemical properties, being nearly identical to the parent drug, allow it to perfectly track the analyte through complex sample preparation and analysis workflows, effectively mitigating common sources of error like matrix effects and extraction variability. By understanding its fundamental properties and employing the robust analytical protocols outlined in this guide, researchers can confidently and accurately quantify Nicardipine, ensuring the integrity of their pharmacokinetic and metabolic studies.
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